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Introduction

The landscape of antiviral therapeutics for COVID-19 has rapidly evolved, offering crucial tools
in the management of the disease. Leritrelvir, a novel a-ketoamide-based inhibitor of the
SARS-CoV-2 main protease (Mpro), has emerged as a promising therapeutic candidate.[1]
This guide provides a comprehensive and objective comparison of the safety profile of
Leritrelvir against other prominent antivirals: Paxlovid (nirmatrelvir/ritonavir), Molnupiravir, and
Remdesivir. The information presented is based on data from pivotal Phase 3 clinical trials to
aid researchers, scientists, and drug development professionals in their understanding of the
relative safety of these agents.

Comparative Safety Data

The following table summarizes the key safety findings from the respective Phase 3 clinical
trials of Leritrelvir, Paxlovid, Molnupiravir, and Remdesivir. This quantitative data allows for a
direct comparison of adverse event rates.
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Leritrelvir Paxlovid Molnupiravir Remdesivir
Safety (Phase 3 - (EPIC-HR - (MOVe-OUT - (ACTT-1 -
Parameter NCT05620160) NCT04960202) NCT04575584) NCT04280705)
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significant)[12]

Experimental Protocols

The safety data presented above were collected from rigorous, randomized, double-blind,

placebo-controlled Phase 3 clinical trials. Below are the key aspects of the methodologies used

to assess the safety of each antiviral.

Leritrelvir (Phase 3 Trial - NCT05620160)

 Trial Design: A multicenter, randomized, double-blind, placebo-controlled phase 3 trial

conducted at 29 clinical sites in China.[1]
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» Participant Population: Non-hospitalized adults (18-75 years old) with mild-to-moderate
COVID-19, a positive SARS-CoV-2 nucleic acid test, and at least one symptom within 48
hours before randomization.[1]

« Intervention: Oral Leritrelvir (400 mg) administered three times daily or a matching placebo
for a 5-day course.[1]

o Safety Assessment: The primary safety endpoint was the incidence of adverse events (AES).
[1] Participants recorded COVID-19-related clinical symptoms three times daily for the first
10 days and once daily until day 28.[1] The trial was conducted in accordance with the
Declaration of Helsinki and Good Clinical Practice guidelines.[1]

Paxlovid (EPIC-HR Trial - NCT04960202)

» Trial Design: A phase 2/3, randomized, double-blind, placebo-controlled trial conducted
globally.[15]

» Participant Population: Non-hospitalized, symptomatic adults with a confirmed SARS-CoV-2
infection and at least one risk factor for progression to severe disease.[15]

« Intervention: Oral nirmatrelvir (300 mg) with ritonavir (100 mg) or placebo administered every
12 hours for five days.[6]

o Safety Assessment: Safety was monitored through the collection of data on treatment-
emergent adverse events, serious adverse events, and discontinuations due to adverse
events.[4] Laboratory and clinical assessments were performed at baseline and throughout
the study.

Molnupiravir (MOVe-OUT Trial - NCT04575584)

o Trial Design: A phase 3, double-blind, randomized, placebo-controlled trial.[7]

» Participant Population: Non-hospitalized, unvaccinated adults with mild-to-moderate,
laboratory-confirmed COVID-19 and at least one risk factor for severe illness.[7]

e Intervention: Oral Molnupiravir (800 mg) or placebo administered twice daily for five days.[7]
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o Safety Assessment: The primary safety endpoint was the incidence of adverse events.[7]
Adverse events were recorded during the treatment period and for 14 days after the
completion of the study intervention.[9][10] A WHO study protocol is also available for safety
monitoring of molnupiravir in low- and middle-income countries.[19]

Remdesivir (ACTT-1 Trial - NCT04280705)

» Trial Design: A randomized, double-blind, placebo-controlled, multicenter trial.[11]

» Participant Population: Hospitalized adults with laboratory-confirmed SARS-CoV-2 infection
and evidence of lower respiratory tract involvement.[12]

« Intervention: Intravenous Remdesivir (200 mg loading dose on day 1, followed by 100 mg
daily for up to 9 days) or placebo.[12]

o Safety Assessment: Safety was assessed by monitoring for adverse events, including
serious adverse events and grade 3 or 4 adverse events.[11][12] Clinical and laboratory
monitoring, including renal and hepatic function, was performed before and during therapy.
[20]
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Caption: Mechanism of action of 3CL protease inhibitors like Leritrelvir.
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Caption: Generalized workflow for assessing antiviral safety in a clinical trial.
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Caption: Overview of the comparative safety profiles of the discussed antivirals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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